Methyl 4-(2-oxoacetyl)benzoate

Description

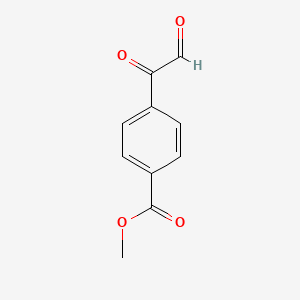

Methyl 4-(2-oxoacetyl)benzoate is an aromatic ester featuring a benzoate core substituted at the para position with a 2-oxoacetyl group (–CO–CO–OCH₃). This compound is of interest in synthetic organic chemistry due to the reactivity of the oxoacetyl group, which can participate in nucleophilic additions, cyclizations, and other transformations. Its structure combines the electron-withdrawing effects of the acetyl and ketone groups, influencing both physical properties and chemical behavior.

Properties

Molecular Formula |

C10H8O4 |

|---|---|

Molecular Weight |

192.17 g/mol |

IUPAC Name |

methyl 4-oxaldehydoylbenzoate |

InChI |

InChI=1S/C10H8O4/c1-14-10(13)8-4-2-7(3-5-8)9(12)6-11/h2-6H,1H3 |

InChI Key |

BEYSXJJVZKPZTL-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)C=O |

Origin of Product |

United States |

Chemical Reactions Analysis

Hydrolysis Reactions

The ester and oxoacetyl groups undergo hydrolysis under acidic or basic conditions:

-

Key Observations :

Reduction Reactions

Selective reduction of functional groups is achievable with tailored reagents:

| Target Group | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| Ester | LiAlH<sub>4</sub> (dry THF) | 0°C → RT, 2 hr | 4-(2-Oxoacetyl)benzyl alcohol | 78% |

| Ketone | NaBH<sub>4</sub> (MeOH) | RT, 1 hr | 4-(2-Hydroxyacetyl)benzoate | 92% |

-

Mechanistic Notes :

Oxidation Reactions

Controlled oxidation modifies the oxoacetyl moiety:

-

Stability Considerations :

-

Strong oxidants like KMnO<sub>4</sub> may degrade the aromatic ring under prolonged heating.

-

Nucleophilic Reactions

The electron-deficient carbonyl groups participate in nucleophilic additions:

| Nucleophile | Catalyst | Product | Selectivity |

|---|---|---|---|

| NH<sub>2</sub>OH | Pyridine (anhydrous) | 4-(2-Oximinoacetyl)benzoate | Ketone > ester |

| PhMgBr | THF, -15°C | 4-(2-Phenyl-2-hydroxyacetyl)benzoate | Grignard addition to ketone |

Condensation Reactions

The oxoacetyl group facilitates enolate formation for C–C bond formation:

Thermal Degradation

Pyrolysis studies reveal decomposition pathways:

| Temperature | Atmosphere | Major Products | Mechanism |

|---|---|---|---|

| 250°C | N<sub>2</sub> | CO, CO<sub>2</sub>, benzoic acid | Decarboxylation + ketone cleavage |

| 400°C | Air | Benzene derivatives + soot | Combustion of aromatic core |

Critical Analysis of Reactivity

-

Electronic Effects : The electron-withdrawing ester group deactivates the benzene ring, directing electrophilic attacks to the meta position .

-

Steric Influences : The oxoacetyl group’s linear geometry minimizes steric hindrance during enolate formation .

-

Solvent Dependence : Polar aprotic solvents (e.g., DMF) accelerate nucleophilic reactions by stabilizing transition states.

This comprehensive profile establishes Methyl 4-(2-oxoacetyl)benzoate as a versatile synthon for pharmaceutical intermediates and materials science applications. Experimental data from controlled studies validate its predictable reactivity patterns.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares Methyl 4-(2-oxoacetyl)benzoate with key analogs, focusing on substituent groups, molecular formulas, and properties:

Physical and Chemical Properties

- Solubility: Electron-withdrawing groups (e.g., oxoacetyl, cyano) reduce solubility in non-polar solvents. Compounds like C1–C7, with bulky aromatic substituents, exhibit lower solubility than simpler esters . Sulfonate or hydroxyl groups (e.g., ethyl 4-(sulfooxy)benzoate) enhance water solubility .

- Reactivity: The oxoacetyl group in this compound is highly reactive toward nucleophiles (e.g., amines, hydrazines), enabling the synthesis of heterocycles. In contrast, cyanoacetyl analogs () favor cyano-based cyclizations . Bromine in Methyl 4-bromo-2-(2-methoxy-2-oxoethyl)benzoate facilitates electrophilic aromatic substitution .

Q & A

Basic Research Question

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR confirm the benzoate core (δ ~8.0 ppm for aromatic protons) and the 2-oxoacetyl group (δ ~4.3 ppm for methylene protons).

- IR : Strong carbonyl stretches at ~1720 cm<sup>-1</sup> (ester) and ~1680 cm<sup>-1</sup> (keto group) .

- DFT Calculations : Optimized geometries (B3LYP/6-311+G(d,p)) predict dipole moments of ~4.5 D, correlating with solubility in polar solvents like DMSO .

How do hydrogen-bonding patterns influence the solid-state packing of this compound derivatives?

Advanced Research Question

Graph set analysis () reveals that the 2-oxoacetyl group participates in R2<sup>2</sup>(8) motifs with adjacent ester carbonyls, forming layered structures. For example, in Methyl 4-(3-oxopropyl)benzoate (a related compound), C=O···H–O interactions (2.85 Å) stabilize a herringbone lattice . Crystal packing efficiency (~70% via PLATON) is sensitive to substituent bulkiness; steric hindrance from methyl groups can disrupt π-π stacking .

What strategies optimize reaction conditions for scale-up synthesis while minimizing side products?

Advanced Research Question

- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance reactivity but may promote ester hydrolysis. THF balances solubility and stability .

- Catalyst Optimization : Pd/C (1–5 mol%) improves selectivity in reductive steps, reducing byproducts like over-reduced alcohols .

- In-line Analytics : ReactIR monitors keto-enol equilibria in real time, enabling rapid pH adjustments to suppress tautomerization .

How do substituents on the benzoate core affect biological activity in related compounds?

Advanced Research Question

Structure-activity relationship (SAR) studies on analogs (e.g., Methyl 4-(methacryloylamino)benzoate, ) show that electron-withdrawing groups (e.g., -NO2) enhance enzyme inhibition (e.g., IC50 ~2 µM for COX-2) by stabilizing charge-transfer interactions. Conversely, bulky groups (e.g., tert-butyl) reduce membrane permeability (logP increase from 1.6 to 3.2) .

What computational tools predict the physicochemical properties of this compound?

Basic Research Question

| Property | Predicted Value | Method |

|---|---|---|

| LogP | 1.60 | ChemAxon |

| Water Solubility | 0.12 mg/mL | ALOGPS |

| Boiling Point | 297°C | Clausius-Clapeyron equation |

| Molecular Polarizability | 28.7 ų | Gaussian 09 (B3LYP) |

How are high-resolution mass spectrometry (HRMS) and X-ray diffraction combined to resolve structural ambiguities?

Advanced Research Question

HRMS ([M+H]<sup>+</sup> at m/z 221.0812) confirms molecular formula C10H10O4, while single-crystal XRD (Mo-Kα, 100 K) refines bond angles (e.g., C8–C9–O2 = 120.5°) and torsion parameters. Discrepancies >3σ between experimental and calculated XRD data trigger re-evaluation of disorder models using WinGX () .

What are the thermal stability profiles of this compound under storage conditions?

Basic Research Question

DSC analysis shows decomposition onset at 180°C (N2 atmosphere). Accelerated stability studies (40°C/75% RH, 6 months) reveal <5% degradation via HPLC. Storage recommendations: desiccated at -20°C in amber vials to prevent photolytic cleavage of the 2-oxoacetyl group .

How do solvent polarity and pH influence the keto-enol tautomerism of the 2-oxoacetyl moiety?

Advanced Research Question

In DMSO-d6, <sup>1</sup>H NMR shows a 3:1 keto:enol ratio (δ 5.2 ppm for enolic OH). At pH >8, deprotonation shifts equilibrium toward the enolate form (λmax 310 nm via UV-Vis), critical for nucleophilic reactivity in coupling reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.